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Compound of Interest

Compound Name: 2-Phenylpiperidine

Cat. No.: B1215205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Phenylpiperidine is a heterocyclic organic compound that serves as a crucial building block

in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine

scaffold, combined with the presence of a phenyl group, imparts unique stereochemical and

electronic properties that are leveraged in medicinal chemistry to design ligands for various

biological targets. This technical guide provides an in-depth overview of the chemical

properties, experimental protocols for synthesis and analysis, and the biological relevance of 2-
phenylpiperidine and its derivatives.

IUPAC Name and Chemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-
phenylpiperidine.[1] A summary of its key chemical and physical properties is presented in the

table below for easy reference and comparison.
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Property Value Source(s)

IUPAC Name 2-phenylpiperidine [1]

Molecular Formula C₁₁H₁₅N [1][2][3]

Molecular Weight 161.24 g/mol [1][2][4]

CAS Number 3466-80-6 [1][2][3]

Appearance Colorless to almost clear liquid [3]

Boiling Point
70-72 °C at 0.45 mmHg257.3

°C at 760 mmHg
[2][5]

Melting Point 18 °C [6]

Density 1.0 ± 0.1 g/cm³ [2]

pKa 9.74 ± 0.10 (Predicted) [6]

LogP 2.34 [2]

Refractive Index 1.5390 to 1.5430 [6]

Solubility Soluble in water [7]

Experimental Protocols
Synthesis of 2-Phenylpiperidine via Catalytic
Hydrogenation of 2-Phenylpyridine
The synthesis of 2-phenylpiperidine is commonly achieved through the catalytic

hydrogenation of 2-phenylpyridine. This method offers high yields and is a well-established

procedure in organic synthesis.[3]

Materials:

2-Phenylpyridine

Platinum(IV) oxide (PtO₂, Adams' catalyst)
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Glacial acetic acid

Hydrogen gas (H₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

High-pressure reactor (autoclave)

Standard laboratory glassware

Magnetic stirrer

Rotary evaporator

Column chromatography setup (Silica gel, 60-120 mesh)

Petroleum ether

Procedure:

In a high-pressure reactor, dissolve 1.0 g of 2-phenylpyridine in 5 mL of glacial acetic acid.

To this stirred solution, add a catalytic amount of PtO₂ (approximately 5 mol%).

Seal the reactor and pressurize it with hydrogen gas to 50-70 bar.

Stir the reaction mixture at room temperature for 6-10 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Upon completion, carefully vent the hydrogen gas from the reactor.

Quench the reaction mixture by slowly adding a saturated aqueous solution of NaHCO₃ until

the acetic acid is neutralized (cessation of effervescence).
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20

mL portions of ethyl acetate.

Combine the organic layers and dry over anhydrous Na₂SO₄.

Filter the drying agent and concentrate the organic solution under reduced pressure using a

rotary evaporator to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a 5% ethyl acetate in

petroleum ether eluent to afford pure 2-phenylpiperidine.[3]
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Analytical Protocols
GC-MS is a powerful technique for the identification and purity assessment of 2-
phenylpiperidine.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Sample Preparation:

Prepare a stock solution of 1 mg/mL of 2-phenylpiperidine in a suitable solvent such as

methanol or dichloromethane.

Prepare working standard solutions by serial dilution of the stock solution.

GC-MS Parameters:

Injector Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 50:1

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold at 280 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C

Ionization Mode: Electron Impact (EI) at 70 eV.

Scan Range: m/z 40-400.

Data Analysis: The identity of 2-phenylpiperidine is confirmed by its retention time and the

fragmentation pattern in the mass spectrum. The purity is determined by the relative area of the

2-phenylpiperidine peak compared to any impurity peaks.

NMR spectroscopy is essential for the structural elucidation of 2-phenylpiperidine.

Instrumentation:

NMR spectrometer (e.g., Bruker Avance 400 MHz).

Sample Preparation:

Dissolve approximately 10-20 mg of 2-phenylpiperidine in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, D₂O).

¹H NMR Spectroscopy:

Expected Chemical Shifts (in CDCl₃):

Phenyl protons: δ 7.2-7.4 ppm (multiplet, 5H)

Piperidine protons: Chemical shifts will vary, with the proton at the 2-position being a

multiplet and other piperidine protons appearing as multiplets in the upfield region. The N-

H proton signal will be a broad singlet.

¹³C NMR Spectroscopy:

Expected Chemical Shifts (in CDCl₃):

Phenyl carbons: δ 125-145 ppm.

Piperidine carbons: δ 25-60 ppm.
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Biological Activity and Signaling Pathway
Phenylpiperidine derivatives are a well-established class of compounds with significant activity

in the central nervous system.[1][5] Many of these compounds, such as fentanyl and its

analogues, are potent agonists of the µ-opioid receptor.[1][5] The interaction of these ligands

with the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade

that ultimately leads to analgesia.
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The binding of a phenylpiperidine agonist to the µ-opioid receptor activates the inhibitory G-

protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases

the intracellular concentration of cyclic AMP (cAMP). Simultaneously, the activated G-protein

inhibits voltage-gated Ca²⁺ channels and activates G-protein-coupled inwardly rectifying K⁺

channels. The reduced influx of Ca²⁺ leads to a decrease in the release of neurotransmitters,

while the increased efflux of K⁺ results in hyperpolarization of the neuronal membrane.

Together, these effects reduce neuronal excitability and produce a strong analgesic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1215205?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28226339/
https://pubmed.ncbi.nlm.nih.gov/28226339/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Catalytic_Hydrogenation_of_Pyridine_Rings_in_Synthesis.pdf
https://asianpubs.org/index.php/ajchem/article/download/27_12_8/3030
https://pubs.rsc.org/en/content/articlehtml/2014/cc/c4cc04576a
https://pubs.rsc.org/en/content/articlehtml/2014/cc/c4cc04576a
https://www.painphysicianjournal.com/current/pdf?article=NDIwOQ%3D%3D&journal=103
https://pubs.acs.org/doi/abs/10.1021/om9000742
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.benchchem.com/product/b1215205#2-phenylpiperidine-chemical-properties-and-iupac-name
https://www.benchchem.com/product/b1215205#2-phenylpiperidine-chemical-properties-and-iupac-name
https://www.benchchem.com/product/b1215205#2-phenylpiperidine-chemical-properties-and-iupac-name
https://www.benchchem.com/product/b1215205#2-phenylpiperidine-chemical-properties-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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